4-Bromo-5-metoxibenceno-1,2-diamina

Descripción general

Descripción

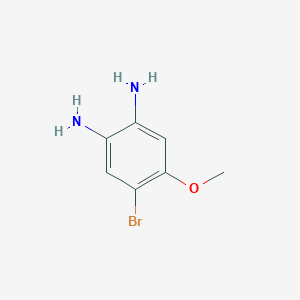

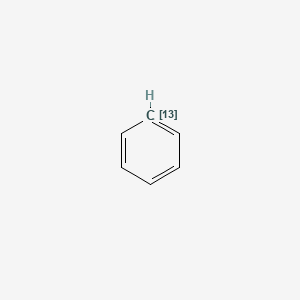

4-Bromo-5-methoxybenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-Bromo-5-methoxybenzene-1,2-diamine involves a reflux process. A mixture of 4-bromo-5-methoxybenzene-1,2-diamine (3.8 g, 18 mmol) and triethyl orthoformate (50 mL) is heated at reflux for 3 hours. The mixture is then concentrated under reduced pressure. The residue is partitioned between EtOAc (200 mL) and a 1 N aq Na2CO3 (100 mL). The EtOAc layer is separated, washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 5-bromo-6-methoxy-1H-benzo[d]imidazole (4.0 g) as a brown oil .Molecular Structure Analysis

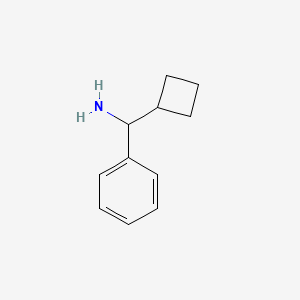

The molecular structure of 4-Bromo-5-methoxybenzene-1,2-diamine consists of a benzene ring substituted with a bromo group, a methoxy group, and two amino groups .Physical And Chemical Properties Analysis

4-Bromo-5-methoxybenzene-1,2-diamine is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.11 mg/ml .Aplicaciones Científicas De Investigación

Síntesis de derivados del benceno

4-Bromo-5-metoxibenceno-1,2-diamina: es un intermedio valioso en la síntesis de varios derivados del benceno a través de la sustitución aromática electrofílica . Este proceso es crucial para crear compuestos con grupos funcionales específicos que pueden conducir al desarrollo de nuevos materiales o productos farmacéuticos.

Desarrollo de diodos orgánicos emisores de luz (OLED)

Las características estructurales del compuesto lo convierten en un candidato para su uso en la síntesis de materiales para aplicaciones OLED. Su núcleo aromático y sus sustituyentes podrían formar parte de los sistemas conjugados que facilitan el transporte de electrones, una propiedad clave en la tecnología OLED .

Investigación farmacéutica

Esta diamina sirve como precursor en la síntesis de moléculas con posibles actividades farmacológicas. Sus derivados podrían explorarse por sus efectos inhibitorios sobre varios objetivos biológicos, contribuyendo al descubrimiento de nuevos fármacos .

Ciencia de materiales

En ciencia de materiales, This compound se puede utilizar para crear nuevos polímeros o recubrimientos con propiedades únicas, como una mayor estabilidad térmica o conductividad eléctrica .

Catálisis

El compuesto puede encontrar aplicaciones en catálisis, particularmente en el desarrollo de nuevos catalizadores para síntesis orgánica. Su capacidad para donar electrones se puede aprovechar para facilitar diversas reacciones químicas .

Química analítica

Como estándar o reactivo, This compound podría usarse en métodos analíticos como RMN, HPLC, LC-MS y UPLC para ayudar a identificar o cuantificar sustancias .

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-methoxybenzene-1,2-diamine is not yet fully understood. However, it is thought to act as a pro-drug, meaning that it is converted into an active form when it enters the body. This active form is then able to interact with various cellular components, such as proteins, enzymes, and receptors, and cause a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

4-Bromo-5-methoxybenzene-1,2-diamine has been studied for its potential effects on the biochemical and physiological processes of the body. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the regulation of cell proliferation and differentiation. In addition, it has been shown to interact with certain receptors, such as the estrogen receptor, which is involved in the regulation of reproduction and development. Furthermore, it has been shown to modulate the activity of certain proteins, such as nuclear factor-kappa B, which is involved in the regulation of inflammation and immune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Bromo-5-methoxybenzene-1,2-diamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, meaning that it is not easily degraded in the presence of heat or light. Additionally, it is relatively inexpensive and easy to synthesize. However, one limitation is that it is not very soluble in water, meaning that it may not be suitable for certain types of experiments.

Direcciones Futuras

Given the potential applications of 4-Bromo-5-methoxybenzene-1,2-diamine in the biomedical field, there are a number of potential future directions for research. These include further studies on the mechanism of action of this compound, as well as on its potential effects on the biochemical and physiological processes of the body. Additionally, further research could be conducted on the potential applications of this compound in the synthesis of drugs and other organic compounds. Finally, further research could be conducted on the potential use of this compound in the development of new and improved catalysts, polymers, and fuel additives.

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-methoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFZSEBJGGZXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535838 | |

| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108447-01-4 | |

| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)

![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)